2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide
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Description
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C17H15Cl2N5O2S and its molecular weight is 424.3. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
- Compounds similar to 2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide have been studied for their antimicrobial properties. For instance, derivatives of 1,2,4-triazole have shown moderate activity against pathogenic bacteria such as Escherichia coli and Salmonella typhi, and fungi like Aspergillus niger, Penicillium species, and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014).
Anticancer Research
- Several studies have focused on the synthesis and characterization of related compounds for potential anticancer applications. For example, a series of 4-arylsulfonyl-1,3-oxazoles, structurally related to this compound, demonstrated significant anticancer activity against various cancer cell lines (Zyabrev, Demydchuk, Zhirnov, & Brovarets, 2022).
Enzyme Inhibition Studies
- Research has also been conducted on the enzyme inhibition properties of related compounds. For instance, synthesized derivatives were found to be active against enzymes like acetylcholinesterase, which is a significant target in various neurological disorders (Rehman, Fatima, Abbas, Abbasi, Khan, Ashraf, Ahmad, & Ejaz, 2013).
Material Science and Corrosion Inhibition
- Related triazole derivatives have been studied for their application in material science, particularly in the field of corrosion inhibition. For example, 4-amino-1,2,4-triazole derivatives have been found effective in inhibiting corrosion in acidic mediums, which is crucial in extending the life of metals (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
Synthesis of Novel Compounds
- The chemical structure of this compound lends itself to the synthesis of various novel compounds. Studies have shown the synthesis of new derivatives from aminopyrazoles, which could have potential applications in pharmaceuticals and material sciences (Povarov, Efimov, Lyubyashkin, Kositsyna, Suboch, & Tovbis, 2019).
Properties
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5O2S/c1-26-14-4-2-10(3-5-14)16-22-23-17(24(16)20)27-9-15(25)21-13-7-11(18)6-12(19)8-13/h2-8H,9,20H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWAAKYNYOVKQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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